9-O-methanoprostaglandin I 9-O-methanoprostaglandin I
Brand Name: Vulcanchem
CAS No.: 99946-24-4
VCID: VC1800908
InChI: InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+
SMILES: CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

9-O-methanoprostaglandin I

CAS No.: 99946-24-4

Cat. No.: VC1800908

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

9-O-methanoprostaglandin I - 99946-24-4

Specification

CAS No. 99946-24-4
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name 5-[5-hydroxy-6-[(E)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
Standard InChI InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+
Standard InChI Key JANVYOZZTKSZGN-ZHACJKMWSA-N
Isomeric SMILES CCCCCC(/C=C/C1C(CC2C1CC(=C2)CCCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Introduction

Synthesis and Chemical Properties

Synthetic Approaches

Research has described specific approaches to synthesizing derivatives of 9-O-methanoprostaglandin I. One notable example is the synthesis of di-tritiated isocarbacyclin methyl esters from (Z)-olefinic precursors. According to available data, researchers have successfully synthesized two di-tritiated isocarbacyclin methyl esters designated as compounds 5 and 10, using precursors 23 and 31 that contain (Z)-olefinic structures at the ω-side chain .

The synthesis method employed catalytic hydrogenation with tritium gas, allowing for the incorporation of radioactive tritium atoms into the molecule. This approach enables the creation of high specific activity compounds that can be utilized in detailed pharmacokinetic and metabolism studies of 9(O)-methano-Δ6(9α)-prostaglandin I1 methyl ester and its (17S)-17,20-dimethyl derivatives .

This synthetic approach demonstrates the feasibility of creating specialized versions of 9-O-methanoprostaglandin I for research applications, particularly those requiring radiolabeled compounds to track the molecule's distribution, metabolism, and elimination in biological systems.

Chemical Structure Considerations

While the search results don't provide the exact chemical structure of 9-O-methanoprostaglandin I, we can infer certain aspects by examining related compounds. Prostaglandins typically contain a cyclopentane ring with two side chains and various functional groups including hydroxyl groups and double bonds. The "9-O-methano" designation indicates a methano bridge involving an oxygen atom at position 9, creating a more rigid and potentially more stable molecule.

For comparison, prostaglandin F2alpha methyl ester has the molecular formula C21H36O5 and a molecular weight of 368.51 g/mol . The structure includes hydroxyl groups at positions 9, 11, and 15, with double bonds at positions 5 and 13. 9-O-methanoprostaglandin I likely shares some of these features while incorporating the distinctive methano bridge modification.

The IUPAC name for related compounds like prostaglandin F2alpha methyl ester is methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate , suggesting similar complexity in the formal naming of 9-O-methanoprostaglandin I.

Pharmacological Properties and Research Applications

Pharmacokinetics and Metabolism

The synthesis of di-tritiated 9-O-methanoprostaglandin I derivatives specifically enables pharmacokinetic and metabolism studies of these compounds . While the search results don't provide specific findings from such studies, the creation of these radiolabeled derivatives indicates active research interest in understanding how the compound behaves in biological systems.

Pharmacokinetic studies typically examine parameters such as absorption, distribution, metabolism, and excretion (ADME). The methano bridge modification likely affects these parameters compared to natural prostaglandins, potentially providing enhanced stability and a longer half-life, which could be advantageous for therapeutic applications.

The development of high specific activity radiolabeled derivatives suggests researchers are investigating detailed metabolic pathways and potential active metabolites. Understanding these aspects is crucial for assessing the compound's potential therapeutic utility and safety profile.

Comparison with Other Prostaglandin Analogs

Several prostaglandin analogs have established therapeutic applications. For instance, methylergonovine and 15-methyl prostaglandin F2α are used in managing postpartum hemorrhage, with clinical studies showing success rates of 80% to 90% . Comparative studies indicate that 15-methyl prostaglandin F2α may be more efficacious than methylergonovine in controlling blood loss during the third stage of labor .

PGI2 analogs such as iloprost and ONO-1301 have demonstrated effectiveness in reversing established fibrosis. Iloprost improves right ventricular function and reverses cardiac fibrosis by inhibiting collagen synthesis and increasing collagen degradation through multiple mechanisms .

ONO-1301, a prostaglandin I2 analog with improved stability due to structural modifications, suppresses the TGF-β-induced cardiac fibroblast-to-myofibroblast transition and inhibits fibroblast proliferation and migration via IP receptor activation . This compound has been formulated as a sustained-release preparation (ONO-1301SR) that demonstrates promising effects in various disease models.

Table 1: Comparison of Selected Prostaglandin Analogs and Their Properties

CompoundTypeNotable FeaturesPrimary ApplicationsReference
9-O-methanoprostaglandin IPGI analogMethano bridge modification; synthesized as tritiated derivativesPharmacokinetic and metabolism studies
15-methyl prostaglandin F2αPGF2α analogMore efficacious than methylergonovine in controlling postpartum blood lossManagement of postpartum hemorrhage
IloprostPGI2 analogImproves right ventricular function and reverses established fibrosisPulmonary arterial hypertension; fibrosis
ONO-1301PGI2 analogLacks typical prostanoid structures; improved stabilityCardiac fibrosis; asthma; pancreatic fibrosis

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